molecular formula C17H21FN4O2 B2479979 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1396809-13-4

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2479979
CAS No.: 1396809-13-4
M. Wt: 332.379
InChI Key: IXMYSXGAJUZGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:

    Formation of the Imidazole Derivative: The initial step involves the synthesis of the 1H-imidazole derivative. This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

    Alkylation of Piperazine: The next step involves the alkylation of piperazine with the imidazole derivative. This is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Ether Formation: The final step involves the formation of the ether linkage by reacting the alkylated piperazine with 2-fluorophenol in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenoxy group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, DMSO).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The piperazine moiety may interact with neurotransmitter receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-bromophenoxy)ethanone: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and ability to cross biological membranes, making it potentially more effective in medicinal applications compared to its chlorine or bromine analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2/c18-15-3-1-2-4-16(15)24-13-17(23)22-11-9-20(10-12-22)7-8-21-6-5-19-14-21/h1-6,14H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMYSXGAJUZGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.